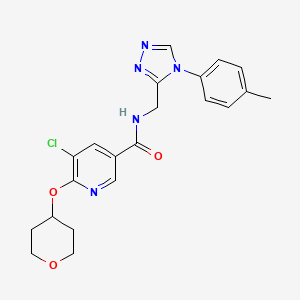

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-dimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-dimethylbutanamide, also known as HMB, is a metabolite of the essential amino acid leucine. It has been studied extensively for its potential benefits in promoting muscle growth and reducing muscle breakdown. In

Applications De Recherche Scientifique

Advanced Glycation End-Products and Their Implications

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde that can modify amino acid residues in proteins, leading to the formation of advanced glycation end-products (AGEs) such as N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1) and others. These AGEs have been identified in vivo and are associated with complications in diabetes and some neurodegenerative diseases. Understanding the formation and detoxification of MG and its derivatives could provide insights into therapeutic approaches for these conditions (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthetic Applications and Mechanistic Insights

Research into cyanohydrin synthesis and subsequent hydrolysis to yield various intermediates, including 2,3-dihydroxy-2,3-dimethylbutanamide, offers insights into synthetic pathways that could be relevant for modifying or synthesizing derivatives of the compound for research purposes. Such synthetic routes and the mechanisms involved can provide valuable information for the development of new compounds with potential scientific applications (Powell et al., 1978).

Potential Anticonvulsant and Pain-Attenuating Properties

The structural modification of primary amino acid derivatives (PAADs), such as (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, has shown potent anticonvulsant activities and pain-attenuating properties. This suggests that derivatives of the target compound could be investigated for neurological applications, exploring their effects on convulsions and neuropathic pain (King et al., 2011).

Corrosion Inhibition Applications

Investigations into the use of methyl-substituted phenyl-containing dithiocarbamate compounds as corrosion inhibitors highlight the potential for sulfur and nitrogen-containing compounds, such as the one , to be used in the protection of metals against corrosion. This application is particularly relevant in industrial settings where the longevity and integrity of metal components are critical (Kıcır et al., 2016).

Material Science and Polymer Research

Research into the asynchronous fracture of microstructures in the hard domain of thermoplastic polyurethane elastomer and the effect of chain extenders offers insights into the mechanical properties and structural integrity of materials. Compounds like "N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-dimethylbutanamide" could be investigated for their potential to modify or enhance the properties of polymers and other materials (Guo et al., 2018).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2S/c1-10(2,3)6-9(13)12-7-11(4,14)8-15-5/h14H,6-8H2,1-5H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAIFUCWHCNHNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC(C)(CSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2833362.png)

![4-(2-Phenyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2833363.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2833364.png)

![4-amino-5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2833371.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2833377.png)

![4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2833380.png)